Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate

Chemical procurement Intermediate quality control Purity specification

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate (CAS 1229623-93-1) is a synthetic pyrazole ester of molecular formula C₁₀H₁₃ClN₂O₃ and molecular weight 244.67 g·mol⁻¹. The compound features a 4-chloro-substituted pyrazole ring linked via a methylene bridge to a 4-methyl-3-oxopentanoate ester backbone.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 1229623-93-1
Cat. No. B1394265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate
CAS1229623-93-1
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=N1)Cl)C(=O)CC(=O)OC
InChIInChI=1S/C10H13ClN2O3/c1-7(9(14)3-10(15)16-2)5-13-6-8(11)4-12-13/h4,6-7H,3,5H2,1-2H3
InChIKeyUGUCOOVLZFQBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate (CAS 1229623-93-1): A Pyrazole Ester Building Block with Differentiated Physicochemical and Purity Profile for Pharmaceutical Intermediate Procurement


Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate (CAS 1229623-93-1) is a synthetic pyrazole ester of molecular formula C₁₀H₁₃ClN₂O₃ and molecular weight 244.67 g·mol⁻¹ . The compound features a 4-chloro-substituted pyrazole ring linked via a methylene bridge to a 4-methyl-3-oxopentanoate ester backbone. It is supplied as a research-grade chemical with a verified purity of ≥98% by HPLC and a recommended storage condition of 2–8°C in a sealed, dry environment [1]. Computed physicochemical properties include a LogP of approximately 1.30–1.63, topological polar surface area (TPSA) of 61.19 Ų, and zero hydrogen bond donors, placing it firmly within Lipinski rule-of-five compliant chemical space [1].

Generic Replacement of Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate with Unsubstituted or Alternative Pyrazole Esters Introduces Quantifiable Changes in Lipophilicity and Synthetic Utility


Pyrazole esters bearing a 4-chloro substituent are not functionally interchangeable with their non-halogenated counterparts. Introduction of the chlorine atom at the pyrazole 4-position increases computed XLogP3-AA by approximately 0.6 log units relative to the unsubstituted pyrazole ester (LogP ≈ 0.4 for methyl 1H-pyrazole-3-carboxylate vs. LogP ≈ 1.0 for methyl 4-chloro-1H-pyrazole-3-carboxylate) [1][2], a shift that alters membrane permeability, metabolic stability, and pharmacokinetic behavior in downstream drug candidates. Additionally, the 4-chloro substituent provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions that is entirely absent in non-halogenated analogs [3]. Replacing the methyl ester with a bulkier ethyl ester (Taft Es = –0.07 vs. Es = 0.00 for methyl) introduces measurable steric impedance in nucleophilic acyl substitution reactions [4], potentially reducing amidation or transesterification yields. These structural features—chlorine substitution pattern, ester alkyl group, and the 4-methyl branch on the pentanoate chain—collectively define the compound's reactivity profile and cannot be altered without re-optimizing downstream synthetic sequences.

Quantitative Differentiation Evidence for Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate: Purity, Lipophilicity, and Synthetic Handle Comparisons Against Structural Analogs


Purity Specification: ≥98% HPLC-Verified Purity vs. 95% Commercial Grade of the Same CAS Number from Alternative Suppliers

The target compound is supplied by primary vendors at a certified purity of 98% (HPLC), as documented in technical datasheets from ChemScene and Leyan . In contrast, other commercial sources list the identical CAS number at a lower purity of 95% . This 3-percentage-point purity differential represents a 60% reduction in total impurity burden (from 5% to 2% total impurities) and is consequential in multi-step synthetic sequences where cumulative impurity propagation can degrade final active pharmaceutical ingredient (API) purity below regulatory thresholds. For a hypothetical 10-step linear synthesis with an average yield of 80% per step, a 95%-purity starting material yields a theoretical final purity ceiling of approximately 60%, whereas a 98%-purity input raises this ceiling to approximately 82%, assuming no purification at intermediate stages [1].

Chemical procurement Intermediate quality control Purity specification

Lipophilicity Differentiation: 4-Chloro Substituent Increases LogP by Δ ≈ 0.6 Units vs. Non-Halogenated Pyrazole Ester Scaffold

The 4-chloro substituent on the pyrazole ring imparts a quantifiable increase in lipophilicity compared to the non-halogenated pyrazole ester scaffold. PubChem-computed XLogP3-AA values for methyl 4-chloro-1H-pyrazole-3-carboxylate (CID 7147513) and its non-chlorinated counterpart methyl 1H-pyrazole-3-carboxylate (CID 565662) are 1.0 and 0.4, respectively [1][2]. For the target compound, independent vendor-computed LogP values range from 1.30 (ChemScene, likely ACD/Labs algorithm) to 1.63 (ChemBase) [3]. Although a head-to-head LogP determination for the exact non-halogenated analog methyl 5-(1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate is not publicly available, the consistent ΔLogP of approximately 0.6 units observed across closely related pyrazole ester pairs supports a class-level inference that the non-chlorinated analog would exhibit a LogP in the range of 0.7–1.0. A LogP shift of this magnitude can alter calculated membrane permeability coefficients by a factor of 2–4× according to the Overton rule [4], with significant implications for oral bioavailability and blood-brain barrier penetration in downstream biologically active molecules derived from this intermediate.

Lipophilicity Drug-likeness Structure-property relationships 4-Chloropyrazole SAR

Methyl Ester vs. Ethyl Ester: Steric Parameter (Taft Es) Differentiation and Its Impact on Nucleophilic Acyl Substitution Kinetics

The methyl ester group in the target compound (Taft steric parameter Es = 0.00, defined as the reference) presents measurably lower steric hindrance than an ethyl ester (Es = –0.07) [1]. In acid- and base-catalyzed ester hydrolysis, as well as in aminolysis (amidation) reactions, the relative rate constant k(Me)/k(Et) is typically in the range of 1.2–1.5×, as established by Taft's foundational linear free-energy relationship studies [2]. For an industrial procurement context, replacing the methyl ester with the ethyl ester analog (MW ≈ 258.69 vs. 244.67 for the target compound) would not only reduce acylation kinetics but also increase molecular weight by approximately 5.7%, negatively affecting atom economy in subsequent transformations. The methyl ester thus offers a superior balance of reactivity and mass efficiency for multi-step synthetic routes where the ester is ultimately converted to an amide, carboxylic acid, or ketone via nucleophilic acyl substitution.

Ester reactivity Steric effects Taft equation Amidation kinetics

Recommended Procurement and Application Scenarios for Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate Based on Differentiated Evidence


Medicinal Chemistry Programs Requiring 4-Chloropyrazole-Containing Scaffolds with Controlled Lipophilicity for Lead Optimization

When a structure-activity relationship (SAR) study demands a pyrazole intermediate with intermediate lipophilicity (LogP ≈ 1.3–1.6) to balance cellular permeability and aqueous solubility, the target compound provides a well-characterized starting point. The 4-chloro substituent's contribution of ΔLogP ≈ +0.6 over non-halogenated analogs [1][2] enables medicinal chemists to rationally tune lipophilicity without resorting to larger, metabolically less favorable halogens (e.g., bromo, iodo). The ≥98% purity specification reduces the risk of impurity-driven false positives in biological assays, and the defined TPSA of 61.19 Ų and zero H-bond donors [3] facilitate in silico ADME predictions during hit-to-lead progression.

Process Chemistry Scale-Up of Pyrazole Carboxamide APIs Requiring Efficient Ester Aminolysis

For synthetic routes in which the methyl ester serves as a masked carboxylic acid or is directly converted to a carboxamide pharmacophore, the methyl ester's lower Taft steric parameter (Es = 0.00 vs. –0.07 for ethyl ester) translates to a predicted 20–50% rate enhancement in aminolysis [4]. Combined with the 5.7% molecular weight advantage over the ethyl ester analog, the target compound offers both kinetic and atom-economy benefits in large-scale amidation processes. The recommended storage at 2–8°C in sealed, dry conditions ensures ester integrity during inventory holding, minimizing hydrolytic degradation prior to use.

Diversification via Palladium-Catalyzed Cross-Coupling at the 4-Chloro Position for Library Synthesis

The 4-chloro substituent serves as a latent synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [5], enabling late-stage diversification of the pyrazole core. This orthogonal reactivity is absent in non-halogenated pyrazole ester intermediates, and the chloro leaving group generally provides a more favorable balance of oxidative addition reactivity versus undesired protodehalogenation compared to the corresponding 4-bromo analog, which may exhibit excessive reactivity under certain catalytic conditions. The methyl ester remains intact under typical Pd-catalyzed cross-coupling conditions, allowing sequential functionalization of the pyrazole ring followed by ester manipulation.

Procurement of High-Purity Building Blocks for Multi-Step cGMP Intermediate Synthesis

When the target compound is incorporated into a current Good Manufacturing Practice (cGMP) intermediate supply chain, the 98% purity specification directly reduces the burden on downstream purification unit operations. At a 2% total impurity level versus a 5% impurity level for generic 95%-grade material , the cumulative impurity propagation through a 5-step sequence with 80% stepwise yield results in a final product purity ceiling of approximately 90% versus approximately 77%, respectively—a 13-percentage-point advantage that can determine whether an API batch meets ICH Q3A qualification thresholds without additional recrystallization or chromatography [6].

Quote Request

Request a Quote for Methyl 5-(4-chloro-1H-pyrazol-1-yl)-4-methyl-3-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.